Lavendamycin

Description

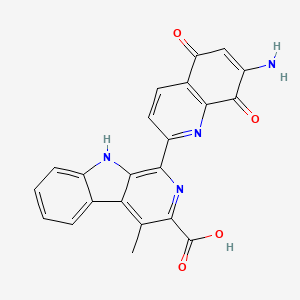

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

81645-09-2 |

|---|---|

Formule moléculaire |

C22H14N4O4 |

Poids moléculaire |

398.4 g/mol |

Nom IUPAC |

1-(7-amino-5,8-dioxoquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid |

InChI |

InChI=1S/C22H14N4O4/c1-9-16-10-4-2-3-5-13(10)24-20(16)19(26-17(9)22(29)30)14-7-6-11-15(27)8-12(23)21(28)18(11)25-14/h2-8,24H,23H2,1H3,(H,29,30) |

Clé InChI |

IGQJRDIREIWBQP-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C3=CC=CC=C3NC2=C(N=C1C(=O)O)C4=NC5=C(C=C4)C(=O)C=C(C5=O)N |

Apparence |

Solid powder |

Autres numéros CAS |

81645-09-2 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Lavendamycin; NSC 322370; NSC-322370; NSC322370; |

Origine du produit |

United States |

Foundational & Exploratory

Spectroscopic characterization of Lavendamycin (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Lavendamycin, a potent antitumor and antimicrobial agent. The structural elucidation of this complex pentacyclic molecule, first isolated from Streptomyces lavendulae, relied heavily on a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).[1] This document outlines the key spectroscopic data, experimental methodologies, and analytical workflows pertinent to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR were instrumental in assigning the complex arrangement of its β-carboline and quinolinequinone moieties.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to its aromatic protons on the β-carboline and quinolinequinone rings, as well as the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | Data not available in searched resources | - | - |

| Methyl Protons | Data not available in searched resources | - | - |

| Amine/Amide Protons | Data not available in searched resources | - | - |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all the carbon atoms in this compound, including quaternary carbons. The aromatic and carbonyl carbons are expected to resonate in the downfield region of the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic Carbons | Data not available in searched resources |

| Carbonyl Carbons | Data not available in searched resources |

| Methyl Carbon | Data not available in searched resources |

| Quaternary Carbons | Data not available in searched resources |

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for obtaining NMR spectra of a natural product like this compound.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the spectra.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and acquisition time, which are optimized to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted to obtain singlets for each carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

2D NMR Experiments: To aid in the complete structural assignment, various two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish proton-proton and proton-carbon correlations.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, carbonyl, and aromatic functionalities. Aromatic compounds typically show C-H stretching absorptions around 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range due to carbon-carbon stretching vibrations within the aromatic rings.[1][2][3]

Table 3: IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amine) | Data not available in searched resources | Stretching |

| C=O (Quinone) | Data not available in searched resources | Stretching |

| C=O (Carboxylic Acid) | Data not available in searched resources | Stretching |

| C=C (Aromatic) | Data not available in searched resources | Stretching |

| C-H (Aromatic) | Data not available in searched resources | Stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The sample is placed in the path of the IR beam, and an interferogram is collected. A background spectrum of the empty sample holder (or pure KBr pellet) is also recorded.

-

Data Processing: The interferogram is Fourier transformed to produce the IR spectrum. The background spectrum is subtracted to yield the spectrum of the sample. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Mass Spectral Data

The molecular formula of this compound is C₂₂H₁₄N₄O₄, with a molar mass of 398.378 g/mol .[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in the mass spectrum would arise from the cleavage of the pentacyclic structure.

Table 4: Mass Spectrometry Data for this compound

| Ion | m/z | Relative Intensity (%) | Proposed Fragment |

| [M+H]⁺ | Data not available in searched resources | - | Molecular Ion |

| Fragment Ions | Data not available in searched resources | - | Data not available in searched resources |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction and Ionization: A dilute solution of this compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides insights into the connectivity of the molecule.

This compound's Mode of Action: A Simplified Overview

While the primary focus of this guide is the spectroscopic characterization of this compound, it is pertinent to mention its biological context. This compound and its analogs have shown significant antitumor activity. One of the proposed mechanisms of action involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.

References

Chemical structure and stereochemistry of Lavendamycin

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lavendamycin

Introduction

This compound is a naturally occurring antibiotic first isolated in 1981 from the fermentation broth of the bacterium Streptomyces lavendulae.[1][2][3] It belongs to the quinoline-5,8-dione family of compounds and exhibits significant antimicrobial and antitumor properties.[2][4][5] However, its clinical development as a cytotoxic agent was hindered by poor aqueous solubility and non-specific cytotoxicity.[2] This has spurred considerable research into the synthesis of this compound analogs with improved therapeutic profiles.[2] This guide provides a detailed examination of the chemical structure and stereochemistry of the this compound core.

Chemical Structure

The structural elucidation of this compound was a notable challenge. Initial attempts to crystallize the compound for X-ray diffraction analysis were unsuccessful.[2] Consequently, its structure was meticulously determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-VIS) spectroscopy, as well as mass spectrometry.[2][6] The proposed structure was later unequivocally confirmed by numerous total syntheses.[2][7]

This compound possesses a complex, pentacyclic aromatic framework. This core structure is a hybrid of two key heterocyclic systems: a quinoline-5,8-dione moiety and a β-carboline (also known as a 9H-pyrido[3,4-b]indole) moiety.[6] These two systems are linked at the C-2 position of the quinoline ring and the C-1 position of the β-carboline ring.

The key structural features are:

-

A planar, pentacyclic system.

-

A quinoline-5,8-dione group responsible for its cytotoxic activity.[6]

-

A β-carboline system, a common scaffold in natural alkaloids.

-

Substituents on the core include an amino group at C-7, a methyl group at C-4 of the β-carboline, and a carboxylic acid at C-3 of the β-carboline.

Below is a diagram illustrating the chemical structure of this compound with atom numbering.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 1-(7-amino-5,8-dioxo-5,8-dihydroquinolin-2-yl)-4-methyl-9H-pyrido[3,4-b]indole-3-carboxylic acid | [2][4][8] |

| Chemical Formula | C₂₂H₁₄N₄O₄ | [2][4][8] |

| Molar Mass | 398.37 g/mol | [2][8] |

| Appearance | Dark red crystals | [2] |

| CAS Number | 81645-09-2 | [2][4] |

| PubChem CID | 100585 | [2][8] |

| Melting Point | >300 °C | [2] |

| InChI Key | IGQJRDIREIWBQP-UHFFFAOYSA-N | [2][4] |

Stereochemistry

The core structure of this compound is planar and aromatic. There are no stereocenters in the molecule, and it is achiral. This lack of stereoisomers simplifies its chemical synthesis and characterization, as there is no need to control or separate different stereoisomeric forms. The planarity of the molecule is a key feature that likely contributes to its mechanism of action, which is thought to involve intercalation with DNA, similar to other quinone-containing antitumor agents.

Experimental Protocols for Structural Elucidation

The determination of a novel chemical structure is a multi-step process that relies on isolating a pure compound, analyzing it with various techniques, and confirming the proposed structure through chemical synthesis.

Caption: Workflow for the structural elucidation of this compound.

A. Spectroscopic Analysis

As X-ray crystallography was not initially feasible, a combination of other spectroscopic methods was employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

Methodology : A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field. The sample is irradiated with radio waves, and the absorption of energy by ¹H and ¹³C nuclei is measured. 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connections between protons and carbons, allowing for the piecing together of the molecular structure.

-

Data Interpretation : The chemical shifts (δ), coupling constants (J), and integration of proton signals, along with the number and types of carbon signals, are used to build the β-carboline and quinoline-dione fragments and determine how they are connected.

-

-

Mass Spectrometry (MS) : This technique provides the exact molecular weight and molecular formula.

-

Methodology : The sample is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the precise elemental composition (e.g., C₂₂H₁₄N₄O₄).

-

Data Interpretation : The molecular ion peak confirms the molecular weight, and fragmentation patterns can provide clues about the different components of the structure.

-

B. Confirmation by Total Synthesis

The ultimate proof of a proposed chemical structure is its total synthesis from simpler, known starting materials. Several research groups have reported total syntheses of this compound and its methyl ester.[1][2][7]

A common and key step in many of these syntheses is the Pictet-Spengler reaction .[1][9][10] This reaction forms the β-carboline core of the molecule.

-

Methodology of Pictet-Spengler Condensation :

-

Reactants : The reaction involves the condensation of a β-arylethylamine (in this case, a tryptophan derivative) with an aldehyde or ketone (a 2-formylquinoline-5,8-dione derivative).

-

Conditions : The reaction is typically carried out in an inert solvent (e.g., dry p-xylene or anisole) under reflux conditions with an acid catalyst.

-

Mechanism : The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic substitution on the indole ring to form the new six-membered ring of the β-carboline system.

-

Workup : After the reaction is complete, the product is isolated and purified using standard techniques like column chromatography.

-

The successful synthesis of a compound whose spectroscopic data perfectly matches that of the natural isolate provides unambiguous confirmation of its structure.

Caption: Key Pictet-Spengler step in this compound synthesis.

Conclusion

The chemical structure of this compound is a planar, achiral, pentacyclic system comprising a quinoline-5,8-dione fused to a β-carboline ring system. Its structure was skillfully elucidated through a combination of advanced spectroscopic techniques and rigorously confirmed by multiple total syntheses, a process necessitated by the initial failure to produce suitable crystals for X-ray analysis. This foundational structural knowledge is critical for the ongoing research into developing novel this compound analogs with enhanced efficacy and safety profiles for potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Isolation of this compound, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Synthesis, Metabolism and In Vitro Cytotoxicity Studies on Novel this compound Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C22H14N4O4 | CID 100585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Total synthesis of novel 6-substituted this compound antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ecological Gauntlet: Unraveling the Natural Biological Role and Significance of Lavendamycin

For Immediate Release

A Deep Dive into the World of a Potent Streptomyces Metabolite for Researchers, Scientists, and Drug Development Professionals

Lavendamycin, a potent bioactive compound first isolated from the soil bacterium Streptomyces lavendulae, stands as a compelling subject in the ongoing quest for novel therapeutic agents.[1][2] While its journey towards clinical application as an anticancer drug was curtailed by challenges of poor water solubility and non-specific cytotoxicity, the study of this compound and its analogues continues to provide valuable insights into microbial chemical ecology and enzyme-targeted cancer therapy.[1][3][4] This technical guide synthesizes current knowledge on the natural biological role, ecological significance, and mechanisms of action of this compound, offering a comprehensive resource for the scientific community.

The Ecological Battlefield: this compound in its Natural Habitat

Streptomyces, a genus renowned for its prolific production of secondary metabolites, engages in a constant and complex chemical warfare within the soil microbiome.[5][6] These secreted compounds, including a vast arsenal of antibiotics, are pivotal for survival, enabling them to compete for resources, deter predators, and establish ecological niches.[1][7] While the specific ecological role of this compound has not been exhaustively studied, its potent antimicrobial properties strongly suggest its function as a chemical weapon in interspecies competition.[8]

The production of such metabolites is not a frivolous expenditure of energy for the organism. It is a highly regulated process, often triggered by nutrient limitation or the presence of competing microorganisms.[5][9] In this context, this compound likely serves to inhibit the growth of competing bacteria and fungi in the immediate vicinity of S. lavendulae, thereby securing access to vital nutrients in the nutrient-limited soil environment. At sub-inhibitory concentrations, it is also plausible that this compound may act as a signaling molecule, influencing the behavior and gene expression of other soil microbes.[1]

Quantitative Bioactivity Profile of this compound

The biological activities of this compound have been quantified against a range of microbial and cancer cell lines. The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) and 50% inhibitory concentrations (IC50s).

| Table 1: Antibacterial and Antifungal Activity of this compound (MIC) | |

| Organism | MIC (µg/mL) |

| Streptococcus pneumoniae | 0.13 - 1 |

| Staphylococcus aureus | 0.13 - 1 |

| Escherichia coli | 0.13 - 1 |

| Proteus mirabilis | 0.13 - 1 |

| Proteus vulgaris | 0.13 - 1 |

| Trichophyton rubrum | 0.5 |

| Trichophyton mentagrophytes | 0.5 |

| Microsporum canis | 0.5 |

| Data sourced from Cayman Chemical product information sheet.[8] |

| Table 2: Cytotoxic Activity of this compound against Cancer Cell Lines (IC50) | |

| Cell Line | IC50 (µg/mL) |

| P388 Murine Leukemia | 0.06 |

| MKN45 Gastric Carcinoma | 0.1 |

| WiDr Colon Adenocarcinoma | 0.09 |

| Data sourced from Cayman Chemical product information sheet.[8] |

Delving into the Mechanism: DNA Damage and Pathway Activation

This compound exerts its potent cytotoxic effects primarily through the induction of DNA damage.[3] This genotoxic stress triggers a cascade of cellular responses, most notably the activation of the p53 tumor suppressor pathway.[3][10]

The p53 Signaling Pathway in Response to this compound-Induced DNA Damage

Upon DNA damage, sensor proteins such as the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[10][11] These kinases then phosphorylate and activate downstream checkpoint kinases, CHK1 and CHK2.[11] Activated CHK1 and CHK2, in turn, phosphorylate p53. This phosphorylation stabilizes p53 by preventing its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[11][12] The stabilized and activated p53 then acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (such as p21), DNA repair, and, if the damage is too severe, apoptosis (programmed cell death).[3][10][12]

Caption: this compound-induced p53 signaling pathway.

Harnessing Tumor-Specific Enzymes: The Role of NQO1

A promising strategy in modern cancer therapy is the development of bioreductive drugs that are selectively activated in tumor cells. Many human solid tumors exhibit high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), a two-electron reductase.[13] this compound and its analogues, being quinone-containing compounds, can be substrates for NQO1.[13][14] The reduction of the quinone moiety by NQO1 can lead to the formation of a hydroquinone, which is often more cytotoxic. This enzyme-mediated activation provides a mechanism for selective toxicity towards cancer cells that overexpress NQO1, while sparing normal tissues with low NQO1 levels.[13]

Caption: NQO1-mediated activation of this compound analogues.

Experimental Protocols: A Guide to Studying this compound

Reproducible and rigorous experimental design is the cornerstone of scientific advancement. This section provides detailed methodologies for key experiments in the study of this compound.

Isolation of this compound from Streptomyces lavendulae

This protocol is adapted from the original isolation procedure.[15][16]

-

Fermentation: Inoculate a suitable production medium with a spore suspension of Streptomyces lavendulae. Incubate at 28°C with shaking for 5-7 days.

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extraction: Extract the filtered broth with an organic solvent such as ethyl acetate. The mycelial cake can also be extracted separately with a solvent like acetone.

-

Concentration: Concentrate the organic extracts under reduced pressure to yield a crude extract.

-

Purification: Subject the crude extract to a series of chromatographic separations. This may include silica gel chromatography, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible spectroscopy.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the general principles of the broth microdilution method.[17][18][19]

-

Preparation of this compound Stock Solution: Dissolve a known weight of pure this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microbe, no drug) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Clonogenic Survival Assay

This assay measures the ability of a single cell to form a colony after treatment with a cytotoxic agent.[8][20][21]

-

Cell Seeding: Plate a known number of cancer cells (e.g., 500-1000 cells per 60-mm dish) and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 24 hours).

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a solution like 6.0% (v/v) glutaraldehyde and stain with 0.5% (w/v) crystal violet.[20] Count the number of colonies (typically defined as containing at least 50 cells).

-

Calculation of Survival Fraction: The survival fraction is calculated by normalizing the plating efficiency of the treated cells to the plating efficiency of the control cells.

A Workflow for Bioactive Natural Product Discovery

The journey from a natural source to a characterized bioactive compound is a multi-step process. The following diagram illustrates a typical workflow.

Caption: General workflow for bioactive natural product discovery.

Conclusion and Future Directions

This compound, despite its clinical limitations, remains a molecule of significant scientific interest. Its study illuminates the intricate chemical ecology of soil microorganisms and provides a valuable scaffold for the design of novel, targeted anticancer agents. Future research should aim to further elucidate the specific ecological triggers for this compound production in its natural environment. Moreover, the continued exploration of this compound analogues, particularly those designed for bioreductive activation by enzymes like NQO1, holds promise for the development of more selective and effective cancer therapies. The detailed methodologies and conceptual frameworks presented in this guide are intended to support and inspire further investigation into this fascinating natural product and its potential applications.

References

- 1. agriculturaljournals.com [agriculturaljournals.com]

- 2. Streptomyces lavendulae - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Spatial structure increases the benefits of antibiotic production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Competition Sensing Changes Antibiotic Production in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of p53 in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. p53: DNA Damage Response and Cancer [sigmaaldrich.com]

- 13. "NAD(P)H:QUINONE OXIDOREDUCTASE (NQO1)-DIRECTED this compound ANTITUMOR " by Mary Hassani [scholarworks.umt.edu]

- 14. This compound antitumor agents: structure-based design, synthesis, and NAD(P)H:quinone oxidoreductase 1 (NQO1) model validation with molecular docking and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isolation of this compound, a new antibiotic from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Early Investigations into the Antitumor Potential of Lavendamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a novel antitumor antibiotic, was first isolated from the fermentation broth of Streptomyces lavendulae in 1981.[1] Structurally, it is a pentacyclic molecule featuring a quinoline-5,8-dione moiety linked to a β-carboline (indolopyridine) system. This compound is chemically related to another potent antitumor antibiotic, streptonigrin. Initial studies rapidly established that this compound possessed significant antiproliferative effects against a range of cancer cell lines in vitro and demonstrated antitumor activity in murine models.[1][2] However, challenges related to its poor aqueous solubility and non-specific cytotoxicity hindered its preclinical advancement. This guide provides an in-depth look at the foundational studies that first characterized the antitumor properties of this compound, detailing the experimental methodologies, quantitative outcomes, and the presumed mechanisms of action based on the scientific context of the early 1980s.

Quantitative Data from Early Antitumor Studies

The initial antitumor evaluations of this compound were conducted using both in vitro cell-based assays and in vivo animal models. The data from these pioneering studies are summarized below.

In Vitro Cytotoxicity

This compound demonstrated potent cytotoxic activity against a panel of murine and human cancer cell lines. At micromolar concentrations, it was shown to inhibit the proliferation of P388 murine leukemia, MKN45 human gastric adenocarcinoma, and WiDr human colon carcinoma cells.[1]

| Cell Line | Type | Reported Activity |

| P388 | Murine Leukemia | Strong Inhibition |

| MKN45 | Human Gastric Adenocarcinoma | Strong Inhibition |

| WiDr | Human Colon Carcinoma | Strong Inhibition |

In Vivo Antitumor Efficacy

The primary in vivo model used for the early assessment of this compound was the P388 murine leukemia model in BDF1 mice. The compound was administered intraperitoneally, and its efficacy was measured by the increase in the lifespan of treated mice compared to a control group.

| Animal Model | Tumor Model | Administration Route | Optimal Dose | Antitumor Effect (% ILS*) |

| BDF1 Mice | P388 Leukemia | Intraperitoneal (i.p.) | 0.5 mg/kg/day | 58% |

% ILS (Increase in Lifespan) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100

Experimental Protocols

The following sections detail the likely methodologies employed in the early 1980s for the evaluation of this compound's antitumor properties. These protocols are reconstructed based on standard practices of the era for the specified cell lines and animal models.

In Vitro Cytotoxicity Assays

1. Cell Lines and Culture:

-

P388 Murine Leukemia Cells: These suspension cells were typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics (penicillin/streptomycin).

-

MKN45 Human Gastric Adenocarcinoma and WiDr Human Colon Carcinoma Cells: These adherent cell lines were commonly cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% FBS and antibiotics. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay Protocol (General):

-

Cell Seeding: For adherent lines (MKN45, WiDr), cells were seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight. For suspension cells (P388), cells were seeded immediately prior to drug addition.

-

Drug Preparation: this compound was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then serially diluted in culture medium to achieve the desired final concentrations.

-

Treatment: The culture medium was removed from the wells (for adherent cells) and replaced with medium containing various concentrations of this compound. Control wells received medium with the vehicle (DMSO) at the same final concentration as the highest drug dose.

-

Incubation: The plates were incubated for a period of 48 to 72 hours.

-

Viability Assessment: Cell viability was assessed using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting using a hemocytometer and trypan blue exclusion to differentiate live from dead cells. The absorbance (in the case of MTT) was read on a microplate reader, and the results were expressed as a percentage of the viability of the untreated control cells.

In Vivo P388 Leukemia Model

1. Animal Model:

-

Male or female BDF1 (C57BL/6 x DBA/2 F1 hybrid) mice, typically 6-8 weeks old, were used.

2. Tumor Implantation:

-

P388 leukemia cells were passaged in DBA/2 mice. For the experiment, 1 x 10^6 P388 cells were implanted intraperitoneally (i.p.) into each BDF1 mouse on Day 0.

3. Drug Administration:

-

This compound, formulated in a suitable vehicle (e.g., saline with a co-solvent), was administered intraperitoneally once daily for a set number of days (e.g., Days 1 through 9). A control group of mice received only the vehicle on the same schedule.

4. Efficacy Evaluation:

-

The primary endpoint was the median survival time (MST) of the mice in each group.

-

The antitumor effect was calculated as the percentage increase in lifespan (% ILS) of the treated group over the control group. A % ILS value greater than 25% was generally considered to indicate significant antitumor activity.

Mandatory Visualizations

Experimental Workflow: In Vitro Cytotoxicity

Caption: Workflow for early in vitro cytotoxicity testing of this compound.

Experimental Workflow: In Vivo P388 Murine Leukemia Model

Caption: Workflow for early in vivo antitumor efficacy testing of this compound.

Hypothesized Mechanism of Action Signaling Pathway

Based on the quinone structure of this compound and the understanding of related antitumor antibiotics like streptonigrin in the early 1980s, the mechanism of action was likely hypothesized to involve DNA damage through a combination of DNA intercalation and the generation of reactive oxygen species (ROS).

Caption: Hypothesized mechanism of this compound-induced cytotoxicity (circa early 1980s).

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies involved in the structural elucidation of novel natural products related to lavendamycin. This compound is a potent antitumor agent originally isolated from Streptomyces lavendulae, characterized by a pentacyclic structure featuring a quinoline-5,8-dione and a β-carboline moiety.[1] The quest for novel analogs with improved therapeutic profiles necessitates robust techniques for their isolation, characterization, and mechanistic understanding.

Data Presentation: Quantitative Analysis of Novel this compound Analogs

The biological activity of novel this compound analogs is a critical aspect of their evaluation. Quantitative data from cytotoxicity and enzyme activity assays provide a basis for structure-activity relationship (SAR) studies.

Table 1: Cytotoxicity of Novel this compound Analogs against A549 Human Lung Carcinoma Cells

| Compound ID | Description | IC50 (Concentration for 50% Inhibition of Clonogenic Survival) | Reference |

| MB-97 | Amine substituent at R³ position | ~10 nM | [2][3] |

| MB-121 | ~100 nM | [2] | |

| MB-47 | ≤100 nM | [2] | |

| MB-311 | ≤100 nM | [2] | |

| MB-21 | ≤100 nM | [2] | |

| MB-331 | Amide group at R¹ position | >100 nM | [2] |

| MB-333 | Amide group at R¹ position | >100 nM | [2] |

| MB-51 | >1000 nM | [2] |

Table 2: NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Reduction Rates for this compound Analogs

| Compound ID | Key Substituents | Reduction Rate (μmol/min/mg NQO1) | Reference |

| 37 | 2'-CH₂OH, 7-NH₂ | 263 ± 30 | [4] |

| 31 | 2'-CONH₂, 7-NHCOC₃H₇-n | 0.1 ± 0.1 | [4] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in the structural elucidation of novel compounds.

Isolation and Purification of this compound-Related Compounds from Natural Sources

This protocol outlines the general steps for obtaining pure compounds from microbial fermentation.

-

Fermentation: Culture the producing microorganism (e.g., Streptomyces sp.) in a suitable liquid medium under optimal conditions for secondary metabolite production.

-

Extraction:

-

Separate the mycelial biomass from the fermentation broth via centrifugation or filtration.

-

Extract the supernatant with an immiscible organic solvent (e.g., ethyl acetate).

-

Extract the mycelial cake with a polar organic solvent (e.g., methanol or acetone), followed by partitioning into a less polar solvent.

-

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel or other suitable stationary phases.

-

Perform further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.[5]

-

Structure Elucidation by Spectroscopic Methods

A combination of spectroscopic techniques is employed to determine the chemical structure of the purified compounds.

-

Mass Spectrometry (MS):

-

Perform high-resolution mass spectrometry (HRMS) to determine the accurate mass and elemental composition of the molecule.[6]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire one-dimensional (1D) NMR spectra (¹H and ¹³C) to identify the chemical environments of the protons and carbons.

-

Acquire two-dimensional (2D) NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between atoms and assemble the molecular structure.[6]

-

Biological Activity Assays

-

Clonogenic Survival Assay:

-

Plate a known number of cancer cells (e.g., A549) and allow them to adhere.

-

Treat the cells with a range of concentrations of the novel this compound analog for a specified period.

-

Wash the cells and allow them to grow for 10-14 days to form colonies.

-

Fix, stain, and count the colonies to determine the effect of the compound on cell survival.[3]

-

-

Western Blot Analysis for Signaling Pathway Modulation:

-

Treat cells with the compound of interest.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with primary antibodies specific to the proteins of the target signaling pathway (e.g., p53, p21).[3]

-

Use secondary antibodies conjugated to a reporter enzyme for detection.

-

Mandatory Visualizations

Diagrams illustrating key processes and pathways provide a clear and concise representation of complex information.

Caption: General workflow for the isolation and structural elucidation of novel natural products.

Caption: Signaling pathway of MB-97 leading to cell cycle arrest and apoptosis via p53 activation.[3]

Caption: Logical relationship of NQO1-mediated bioactivation of this compound analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel this compound analogues as antitumor agents: synthesis, in vitro cytotoxicity, structure-metabolism, and computational molecular modeling studies with NAD(P)H:quinone oxidoreductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis | MDPI [mdpi.com]

Methodological & Application

Total Synthesis of Lavendamycin and its Methyl Ester: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the potent antitumor antibiotic Lavendamycin and its corresponding methyl ester. The methodologies presented are compiled from seminal works in the field, with a focus on providing practical, reproducible experimental procedures.

Introduction

This compound is a naturally occurring antitumor agent isolated from Streptomyces lavendulae.[1] Its complex pentacyclic structure, comprising a quinoline-5,8-dione core fused to a β-carboline moiety, has made it a challenging and attractive target for total synthesis.[1] Early synthetic routes were often lengthy and low-yielding.[1] This document focuses on a highly efficient and practical five-step synthesis of this compound methyl ester developed by Behforouz and coworkers, which proceeds in an excellent overall yield.[1][2] This convergent approach has made this compound analogs more accessible for structure-activity relationship (SAR) studies and drug development efforts.[1]

Synthetic Strategy Overview

The featured synthetic strategy employs a convergent approach, wherein the two key heterocyclic systems, the quinoline-5,8-dione and the β-carboline, are constructed separately and then coupled in a key final step. A pivotal reaction in this synthesis is the Pictet-Spengler condensation, which efficiently constructs the complex pentacyclic core of the molecule.[3]

The overall workflow for the synthesis of this compound methyl ester can be visualized as follows:

Caption: Convergent synthesis workflow for this compound and its methyl ester.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the efficient synthesis of this compound methyl ester as reported by Behforouz and coworkers.

| Step | Reaction | Reactants | Product | Yield (%) | Reference |

| 1 | Nitration | 8-Hydroxy-2-methylquinoline | 2-Methyl-5,7-dinitro-8-hydroxyquinoline | 95 | J. Org. Chem. 1996, 61, 6552-6555 |

| 2 | Reduction and Acylation | 2-Methyl-5,7-dinitro-8-hydroxyquinoline | 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline | 85 | J. Org. Chem. 1996, 61, 6552-6555 |

| 3 | Oxidation | 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline | 7-Acetamido-2-methylquinoline-5,8-dione | 92 | J. Org. Chem. 1996, 61, 6552-6555 |

| 4 | Selenium Dioxide Oxidation | 7-Acetamido-2-methylquinoline-5,8-dione | 7-Acetamido-2-formylquinoline-5,8-dione | 91 | J. Org. Chem. 1993, 58, 7089-7091 |

| 5 | Pictet-Spengler Condensation | 7-Acetamido-2-formylquinoline-5,8-dione, (2S,3S)-β-Methyltryptophan methyl ester | This compound Methyl Ester | 79 | J. Org. Chem. 1993, 58, 7089-7091 |

| 6 | Hydrolysis | This compound Methyl Ester | This compound | - | - |

| Overall Yield | ~37-43 | J. Org. Chem. 1996, 61, 6552-6555 |

Experimental Protocols

The following are detailed protocols for the key steps in the total synthesis of this compound methyl ester.

Protocol 1: Synthesis of 7-Acetamido-2-methylquinoline-5,8-dione

This protocol outlines the three-step synthesis of the key quinoline-5,8-dione intermediate.

Step 1: 2-Methyl-5,7-dinitro-8-hydroxyquinoline

-

To a stirred solution of 8-hydroxy-2-methylquinoline (10.0 g, 62.8 mmol) in concentrated sulfuric acid (50 mL) at 0 °C, add a mixture of fuming nitric acid (10 mL) and concentrated sulfuric acid (10 mL) dropwise over 30 minutes.

-

Stir the resulting mixture at room temperature for 2 hours.

-

Pour the reaction mixture onto crushed ice (500 g).

-

Collect the yellow precipitate by filtration, wash thoroughly with water, and dry to afford 2-methyl-5,7-dinitro-8-hydroxyquinoline (14.8 g, 95% yield).

Step 2: 7-Acetamido-5-amino-8-hydroxy-2-methylquinoline

-

To a solution of 2-methyl-5,7-dinitro-8-hydroxyquinoline (5.0 g, 20.1 mmol) in ethanol (200 mL), add 10% Pd/C (0.5 g).

-

Hydrogenate the mixture at 40 psi for 4 hours.

-

Filter the catalyst and add acetic anhydride (5 mL) to the filtrate.

-

Stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure to yield 7-acetamido-5-amino-8-hydroxy-2-methylquinoline as a solid (3.9 g, 85% yield).

Step 3: 7-Acetamido-2-methylquinoline-5,8-dione

-

To a stirred solution of 7-acetamido-5-amino-8-hydroxy-2-methylquinoline (3.0 g, 13.0 mmol) in acetone (100 mL), add a solution of potassium nitrosodisulfonate (Fremy's salt) (8.7 g, 32.5 mmol) in 0.1 M KH2PO4 (200 mL).

-

Stir the mixture at room temperature for 2 hours.

-

Extract the mixture with chloroform (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, chloroform/methanol 98:2) to give 7-acetamido-2-methylquinoline-5,8-dione as a yellow solid (2.75 g, 92% yield).

Protocol 2: Synthesis of 7-Acetamido-2-formylquinoline-5,8-dione

-

A mixture of 7-acetamido-2-methylquinoline-5,8-dione (1.0 g, 4.34 mmol) and selenium dioxide (0.72 g, 6.51 mmol) in dioxane (50 mL) and water (1 mL) is refluxed for 9 hours.

-

Filter the hot solution to remove selenium metal.

-

Cool the filtrate and collect the precipitated product by filtration.

-

Wash the solid with cold water and dry to obtain 7-acetamido-2-formylquinoline-5,8-dione as a bright yellow solid (0.96 g, 91% yield).

Protocol 3: Total Synthesis of this compound Methyl Ester via Pictet-Spengler Condensation

-

A solution of 7-acetamido-2-formylquinoline-5,8-dione (100 mg, 0.41 mmol) and (2S,3S)-β-methyltryptophan methyl ester (106 mg, 0.45 mmol) in dry toluene (20 mL) is refluxed for 12 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold toluene and then ether.

-

Dry the product under vacuum to afford this compound methyl ester as a yellow-orange solid (150 mg, 79% yield).

Protocol 4: Synthesis of this compound (Hydrolysis of the Methyl Ester)

Detailed experimental conditions for the hydrolysis of the methyl ester to the free acid (this compound) are not extensively detailed in the primary synthetic papers but would typically involve standard procedures. A suggested protocol is as follows:

-

Suspend this compound methyl ester in a mixture of methanol and water.

-

Add an excess of a base such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

Logical Relationships and Experimental Workflow

The synthesis of this compound methyl ester is a prime example of a convergent synthetic strategy. The logic behind this approach is to build complex molecular fragments independently and then join them at a late stage. This strategy often leads to higher overall yields compared to a linear synthesis where the product of each step is carried through to the next.

The workflow can be broken down into two main phases:

-

Preparation of Key Intermediates: This involves the multi-step synthesis of the electrophilic component, 7-acetamido-2-formylquinoline-5,8-dione, and ensuring the availability of the nucleophilic component, the appropriate tryptophan derivative.

-

Convergent Assembly: The crucial Pictet-Spengler condensation brings the two fragments together in a single, high-yielding step to form the pentacyclic core of this compound methyl ester.

The following diagram illustrates the logical flow of the key Pictet-Spengler cyclization step:

Caption: Key steps in the Pictet-Spengler condensation for this compound synthesis.

References

Application Notes and Protocols for Lavendamycin Cytotoxicity Assay in A549 Lung Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin is a naturally occurring antitumor antibiotic with potent cytotoxic activity against various cancer cell lines. Its mechanism of action involves the induction of genotoxic stress, leading to cell cycle arrest and apoptosis, particularly in p53-positive cancer cells like the A549 human lung adenocarcinoma cell line. These application notes provide a detailed protocol for assessing the cytotoxicity of this compound in A549 cells, along with insights into the underlying signaling pathways.

A549 Cell Culture

A549 cells, derived from a human lung carcinoma, are a widely used model for non-small-cell lung cancer research. They are adherent epithelial cells that are relatively easy to culture.

Table 1: A549 Cell Culture Conditions

| Parameter | Recommendation |

| Growth Medium | F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |

| Incubation | 37°C, 5% CO₂ in a humidified incubator. |

| Subculture | When cells reach 80-90% confluency, typically every 3-5 days. |

| Split Ratio | 1:4 to 1:8. |

| Doubling Time | Approximately 22-24 hours.[1] |

Experimental Protocols

Materials and Reagents

-

A549 cells

-

F-12K Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), sterile

-

This compound (stock solution prepared in DMSO)

-

Dimethyl sulfoxide (DMSO, cell culture grade)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

MTT solvent (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris base solution (10 mM, pH 10.5)

-

Crystal Violet stain (0.5% in methanol)

-

96-well and 6-well tissue culture plates

-

Microplate reader

This compound Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Table 2: MTT Assay Protocol

| Step | Procedure |

| 1. Cell Seeding | Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment. |

| 2. This compound Treatment | Prepare serial dilutions of this compound in complete growth medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). |

| 3. Incubation | Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂. |

| 4. MTT Addition | After incubation, add 10 µL of 5 mg/mL MTT solution to each well. |

| 5. Formazan Formation | Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. |

| 6. Solubilization | Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. |

| 7. Absorbance Reading | Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. |

| 8. Data Analysis | Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%). |

Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining reproductive cell death after treatment with cytotoxic agents.[3][4]

Table 3: Clonogenic Assay Protocol

| Step | Procedure |

| 1. Cell Seeding | Seed a low, known number of A549 cells (e.g., 200-1000 cells) per well in 6-well plates. The exact number should be optimized to yield 50-150 colonies in the control wells. |

| 2. This compound Treatment | Allow cells to attach overnight, then treat with various concentrations of this compound for 24 hours. |

| 3. Recovery | After treatment, remove the this compound-containing medium, wash the cells with PBS, and add fresh complete growth medium. |

| 4. Colony Formation | Incubate the plates for 10-14 days, allowing viable cells to form colonies.[5] |

| 5. Staining | Wash the wells with PBS, fix the colonies with methanol for 10-15 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.[3][5] |

| 6. Colony Counting | Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.[3] |

| 7. Data Analysis | Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment. |

Signaling Pathways and Visualizations

Experimental Workflow

The general workflow for assessing this compound cytotoxicity in A549 cells is depicted below.

This compound-Induced Signaling Pathway

This compound and its analogues induce genotoxic stress, which activates a signaling cascade culminating in cell cycle arrest and apoptosis.[6] In p53-positive cells like A549, this response is primarily mediated by the p53 tumor suppressor protein. Genotoxic stress leads to the activation of upstream kinases such as ATM and Chk2, which then phosphorylate and stabilize p53.[7] Activated p53 acts as a transcription factor, upregulating the expression of genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs), leading to G1 and G2/M cell cycle arrest.[7] Prolonged or severe DNA damage can lead p53 to induce apoptosis through the transcription of pro-apoptotic genes like BAX.

Data Presentation

Quantitative data from cytotoxicity assays should be summarized for clear comparison.

Table 4: Example Data Summary for this compound Cytotoxicity

| Assay Type | This compound Concentration | % Cell Viability (Mean ± SD) | Surviving Fraction (Mean ± SD) |

| MTT (48h) | 0 µM (Control) | 100 ± 5.2 | N/A |

| 10 nM | 85.3 ± 4.1 | N/A | |

| 50 nM | 62.1 ± 3.5 | N/A | |

| 100 nM | 48.9 ± 2.8 | N/A | |

| 500 nM | 21.5 ± 1.9 | N/A | |

| Clonogenic | 0 µM (Control) | N/A | 1.00 ± 0.08 |

| 10 nM | N/A | 0.75 ± 0.06 | |

| 25 nM | N/A | 0.41 ± 0.05 | |

| 50 nM | N/A | 0.15 ± 0.03 | |

| 100 nM | N/A | 0.02 ± 0.01 |

IC₅₀ Value (MTT, 48h): [Calculated Value] nM

References

- 1. Cellosaurus cell line A-549 (CVCL_0023) [cellosaurus.org]

- 2. researchhub.com [researchhub.com]

- 3. Inter-assay precision of clonogenic assays for radiosensitivity in cancer cell line A549 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Assessing the Anticancer Activity of Lavendamycin using Clonogenic Survival Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a naturally derived quinone-based antibiotic, has demonstrated significant antimicrobial and antitumor properties.[1] However, its preclinical development has been hampered by poor aqueous solubility and non-specific cytotoxicity.[2][3] This has led to the synthesis of numerous this compound analogues with improved pharmacological profiles. The clonogenic survival assay is a gold-standard in vitro method to determine the cytotoxic and cytostatic effects of anticancer agents by assessing the ability of single cells to form viable colonies after treatment.[4][5] These application notes provide a detailed protocol for utilizing clonogenic survival assays to evaluate the anticancer activity of this compound and its analogues, with a focus on the underlying signaling pathways and data interpretation.

Mechanism of Action: The Role of NQO1 and p53

The anticancer activity of this compound and its analogues is intricately linked to their metabolic activation and the subsequent induction of cellular stress pathways. Two key players in this mechanism are NAD(P)H:quinone oxidoreductase 1 (NQO1) and the tumor suppressor protein p53.

NQO1-Mediated Bioactivation: Many tumor cells exhibit elevated levels of NQO1, a flavoprotein that catalyzes the two-electron reduction of quinones.[6] This bioactivation of this compound leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent DNA damage within the cancer cells. This selective activation in NQO1-high tumors offers a potential therapeutic window, minimizing toxicity to normal tissues with lower NQO1 expression.

p53-Dependent Cell Fate: The cellular stress induced by this compound treatment, including DNA damage, triggers the activation of the p53 signaling pathway.[2] Activated p53 can orchestrate several cellular outcomes, including cell cycle arrest to allow for DNA repair, or apoptosis (programmed cell death) if the damage is irreparable. In p53-positive cancer cells, this compound analogues have been shown to induce G1 and G2 phase cell cycle arrest.[2][3]

Data Presentation

While specific clonogenic survival data for the parent compound this compound is limited in publicly available literature, extensive studies have been conducted on its analogues. The following table summarizes the representative clonogenic survival data for the potent this compound analogue, MB-97, in various cancer cell lines. This data illustrates the dose-dependent cytotoxic effects of the compound.

| Cell Line | Cancer Type | This compound Analogue (MB-97) Concentration (nM) | Inhibition of Clonogenic Outgrowth (%) |

| A549 | Lung Carcinoma | 10 | ~70% |

| A549 | Lung Carcinoma | 100 | 100% |

| MG-63 | Osteosarcoma | 10 | ≥70% |

| DU-145 | Prostate Carcinoma | 10 | ≥70% |

| PC-3 | Prostate Carcinoma | 10 | ≥70% |

| MCF-7 | Breast Carcinoma | 10 | ~20% |

Data compiled from studies on this compound analogues, primarily MB-97, as a representative example.[2]

Experimental Protocols

Protocol 1: General Clonogenic Survival Assay

This protocol outlines the standard procedure for assessing the effect of this compound on the clonogenic survival of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549 human lung carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound or its analogue (dissolved in a suitable solvent, e.g., DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

-

Microscope

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA and perform a cell count.

-

Seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.

-

Allow cells to attach for 18-24 hours in the incubator.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration well.

-

Incubate the plates for the desired exposure time (e.g., 24 hours).

-

-

Colony Formation:

-

After the treatment period, aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

-

Fixation and Staining:

-

Aspirate the medium and gently wash the wells with PBS.

-

Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.

-

Remove the fixation solution and add 1 mL of crystal violet staining solution to each well.

-

Incubate for 10-20 minutes at room temperature.

-

Carefully wash the plates with tap water to remove excess stain and allow them to air dry.

-

-

Colony Counting and Data Analysis:

-

Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

-

PE (%) = (Number of colonies in control wells / Number of cells seeded in control wells) x 100

-

SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))

-

-

Protocol 2: Replating Clonogenic Assay for Transient Drug Exposure

This protocol is used to assess the long-term survival of cells after a transient exposure to this compound.

Procedure:

-

Initial Treatment:

-

Plate a high number of cells (e.g., 5 x 10^5) in a larger tissue culture dish (e.g., 100 mm).

-

After 24 hours, treat the cells with the desired concentrations of this compound or vehicle control for a defined period (e.g., 48 hours).

-

-

Replating:

-

Following treatment, harvest the cells by trypsinization and perform a cell count.

-

Plate a low density of the treated cells (e.g., 500-1000 cells/well) into 6-well plates with fresh, drug-free medium.

-

-

Colony Formation, Fixation, Staining, and Analysis:

-

Follow steps 3-5 from Protocol 1.

-

Mandatory Visualizations

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of the cytotoxic activities of novel analogues of the antitumor agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Lavendamycin in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a potent antibiotic with antitumor properties, is a member of the streptonigrin family of natural products. Its complex structure and low in-vivo concentrations present significant challenges for pharmacokinetic and pharmacodynamic studies. Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, thereby guiding dose-response relationships and assessing therapeutic efficacy and potential toxicity.

These application notes provide detailed protocols and best practices for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The provided methodologies are intended as a comprehensive guide for developing and validating robust analytical methods for this compound in a research or drug development setting.

Analytical Methodologies

The two primary analytical techniques suitable for the quantification of this compound in biological samples are HPLC-UV and LC-MS/MS. The choice of method will depend on the required sensitivity, selectivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely available technique suitable for quantifying this compound at higher concentrations. The method relies on the chromatographic separation of the analyte from matrix components followed by detection based on its ultraviolet absorbance.

-

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[1][2] This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise and accurate measurement of low-level analytes in complex biological matrices.[1][2]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Effective sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[3] Solid-phase extraction is a commonly used technique for cleaning up complex samples.

Materials:

-

Biological sample (e.g., 500 µL plasma)

-

Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

-

Phosphoric Acid (0.1% in water)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

SPE Cartridges (e.g., C18, 100 mg)

-

SPE Vacuum Manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Protocol:

-

Sample Pre-treatment:

-

Thaw frozen biological samples on ice.

-

Vortex the sample to ensure homogeneity.

-

To 500 µL of the sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.

-

Add 500 µL of 0.1% phosphoric acid to acidify the sample.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 1 mL of methanol.

-

Equilibrate the cartridges with 1 mL of 0.1% phosphoric acid. Do not allow the cartridges to dry out.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Wash the cartridge with 1 mL of 0.1% phosphoric acid to remove hydrophilic impurities.

-

Wash the cartridge with 1 mL of 20% methanol in water to remove less hydrophobic impurities.

-

-

Elution:

-

Place clean collection tubes inside the vacuum manifold.

-

Elute this compound and the internal standard with 1 mL of methanol.

-

-

Drying and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (specific to the HPLC or LC-MS/MS method).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

Sample Preparation Workflow

Caption: Workflow for the extraction of this compound from biological samples using SPE.

HPLC-UV Method Protocol

Instrumentation:

-

HPLC system with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1 min: 10% B

-

1-10 min: 10% to 90% B

-

10-12 min: 90% B

-

12-12.1 min: 90% to 10% B

-

12.1-15 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 275 nm (This should be optimized based on the UV spectrum of this compound)

Analysis:

-

Inject prepared standards, quality control (QC) samples, and unknown samples.

-

Quantify this compound by comparing the peak area of the analyte in the unknown samples to the calibration curve generated from the standards.

LC-MS/MS Method Protocol

Instrumentation:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

UPLC/UHPLC system for faster analysis

-

Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-3.5 min: 95% B

-

3.5-3.6 min: 95% to 5% B

-

3.6-5.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometer Settings (Hypothetical for this compound):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., 439.1 → 396.1)

-

Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z

-

-

Collision Energy (CE) and other MS parameters: Must be optimized for this compound and the specific instrument used.

LC-MS/MS Analytical Workflow

Caption: General workflow for LC-MS/MS analysis.

Method Validation

A bioanalytical method must be validated to ensure its reliability for the intended application.[4][5] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).[4][5][6]

Quantitative Data Summary

The following tables present hypothetical validation data for an LC-MS/MS method for this compound in human plasma. This data is for illustrative purposes only.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Regression Model | Linear, 1/x² weighting |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| LLOQ | 1 | 0.98 | 98.0 | ≤ 15.0 | ≤ 15.0 |

| Low | 3 | 2.95 | 98.3 | ≤ 10.0 | ≤ 10.0 |

| Medium | 100 | 102.5 | 102.5 | ≤ 8.0 | ≤ 9.0 |

| High | 800 | 790.2 | 98.8 | ≤ 7.5 | ≤ 8.5 |

| Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ), Precision ≤15% CV (≤20% for LLOQ).[4] |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 3 | 88.5 | 95.2 |

| High | 800 | 91.2 | 98.1 |

| Acceptance Criteria: Recovery should be consistent and reproducible. Matrix effect should be within an acceptable range (typically 85-115%). |

Table 4: Stability

| Stability Condition | Duration | QC Low Conc. (% Change) | QC High Conc. (% Change) |

| Bench-top (Room Temp) | 8 hours | -4.5 | -3.2 |

| Freeze-Thaw (3 cycles) | -80°C to RT | -6.8 | -5.1 |

| Long-term Storage | 30 days at -80°C | -7.5 | -6.4 |

| Post-preparative (Autosampler) | 24 hours at 4°C | -2.1 | -1.8 |

| Acceptance Criteria: Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration. |

Conclusion

The protocols outlined in these application notes provide a robust framework for the quantitative analysis of this compound in biological samples. The LC-MS/MS method, in particular, offers the high sensitivity and selectivity required for pharmacokinetic studies where low concentrations of the analyte are expected. Proper method validation is paramount to ensure the generation of reliable and reproducible data that can confidently support drug development programs. Researchers should optimize the provided protocols for their specific laboratory conditions and instrumentation.

References

Application of Lavendamycin as a Molecular Probe in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lavendamycin, a naturally occurring quinolinedione first isolated from Streptomyces lavendulae, has garnered significant interest for its potent antimicrobial and antitumor properties.[1] However, its development as a therapeutic agent was impeded by poor aqueous solubility and non-specific cytotoxicity.[1][2] This has led to the synthesis of numerous this compound analogs designed to enhance solubility, specificity, and efficacy. While not utilized as a fluorescent molecular probe for direct cellular imaging, this compound and its analogs serve as powerful chemical probes to investigate specific cellular signaling pathways, particularly those related to cellular stress, DNA damage response, and cancer cell metabolism.

This document provides detailed application notes and protocols for using this compound analogs to probe two key cellular pathways: the p53-mediated DNA damage response and the NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent bioactivation pathway .

Mechanisms of Action as a Cellular Probe

This compound analogs can be categorized into two main classes based on their mechanism of action, allowing them to serve as probes for distinct cellular functions:

-

Probes of the p53 Signaling Pathway: Certain analogs, such as MB-97 , induce cellular stress, leading to the activation of the p53 tumor suppressor protein.[2][3] This activation is characterized by increased p53 expression and phosphorylation at key residues like Serine-15.[3] Activated p53 then transcriptionally upregulates its target genes, most notably CDKN1A (encoding the p21 protein), which leads to cell cycle arrest and, ultimately, apoptosis.[3] By inducing this cascade, these analogs can be used to:

-

Investigate the integrity and functionality of the p53 pathway in different cell lines.

-

Study the differential cellular responses to p53 activation (e.g., G1/G2 arrest in p53-positive cells versus G2 arrest in p53-negative cells).[3]

-

Screen for synergistic effects with other drugs that target the cell cycle or apoptotic machinery.

-

-

Probes for NQO1 Activity: Many cancer types, including lung, colon, and breast cancers, exhibit elevated levels of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[4] This enzyme is a two-electron reductase that can bioactivate specific quinone-containing compounds.[5] Several this compound analogs have been synthesized to be excellent substrates for NQO1.[6][7] The NQO1-mediated reduction of these analogs leads to the generation of unstable hydroquinones that can produce reactive oxygen species (ROS), inducing oxidative stress and selective cell death in NQO1-expressing cells.[5] These analogs are therefore useful for:

-

Assessing the NQO1 activity status in cancer cells.

-

Selectively targeting and studying NQO1-rich tumor cell populations.

-

Exploring the mechanisms of NQO1-mediated cytotoxicity and oxidative stress.

-

Data Presentation: Cytotoxicity and NQO1 Substrate Activity

The following tables summarize the biological activities of this compound and its key analogs, providing quantitative data for their use as cellular probes.

Table 1: Cytotoxicity of this compound and Analogs in Cancer Cell Lines

| Compound | Cell Line | Assay Type | IC50 / Effective Concentration | Reference |